2-(2-bromophenyl)indolizine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)indolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-14-7-2-1-6-13(14)11-9-12-5-3-4-8-16(12)10-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZBTQBMDGGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Bromophenyl Indolizine and Its Precursors
Strategies for Indolizine (B1195054) Ring System Construction
The principal strategies for assembling the indolizine ring system include pericyclic reactions, specifically 1,3-dipolar cycloadditions, and various transition-metal-catalyzed cyclization reactions. These methods offer versatility in introducing a wide array of substituents onto the indolizine framework.
One of the most common and effective methods for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction. lookchem.comwikipedia.org This reaction involves a pyridinium (B92312) ylide, which acts as a 1,3-dipole, and a dipolarophile, typically an electron-deficient alkene or alkyne. lookchem.comnih.gov The pyridinium ylide is usually generated in situ from a corresponding N-alkylpyridinium salt by treatment with a base. nih.govsemanticscholar.org The subsequent cycloaddition leads to a dihydroindolizine intermediate, which then undergoes spontaneous aromatization, often through air oxidation, to yield the stable indolizine product. nih.gov
The choice of dipolarophile, whether an alkyne or an alkene, determines the final substitution pattern of the indolizine ring. Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate, are frequently used dipolarophiles. nih.govnih.gov The reaction with alkynes directly yields the aromatic indolizine ring after the initial cycloaddition.
When electron-deficient alkenes are used, the reaction proceeds through a similar cycloaddition mechanism to form a tetrahydroindolizine intermediate, which then requires an oxidative step to achieve the final aromatic indolizine structure. lookchem.com The use of various substituted pyridinium ylides and a diverse range of alkynyl and alkenyl dipolarophiles allows for the synthesis of a wide library of functionalized indolizines. nih.gov
| Pyridinium Ylide Precursor | Dipolarophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate (DMAD) | Base (e.g., K₂CO₃), Solvent (e.g., Methanol) | 1,2-diester substituted indolizine | nih.govnih.gov |
| N-ethoxycarbonylmethylpyridinium bromide | Ethyl propiolate | Base, Room Temperature | 1-ester substituted indolizine | nih.gov |
| N-methylpyridinium iodide | Maleimide derivatives | Base, Ethanol, Room Temperature | Fused pyrrolidinyl indolizine precursor | mdpi.com |
The 1,3-dipolar cycloaddition to form indolizines is known for its high degree of regioselectivity. nih.gov When unsymmetrical alkynes are used, the reaction typically yields a single major regioisomer. This selectivity is governed by the electronic and steric properties of both the pyridinium ylide and the dipolarophile, as predicted by frontier molecular orbital (FMO) theory. wikipedia.orgnih.gov Generally, the nucleophilic carbon of the ylide attacks the more electrophilic carbon of the dipolarophile. nih.gov For instance, the reaction of a pyridinium ylide with ethyl propiolate consistently places the ester group at the 1-position of the indolizine ring. nih.gov
Stereoselectivity becomes a key consideration when using substituted alkenes as dipolarophiles, leading to the formation of chiral centers in the initial cycloadduct. The reaction is often stereospecific, meaning the stereochemistry of the alkene is retained in the product. frontiersin.org The approach of the ylide to the alkene (either exo or endo) determines the relative stereochemistry of the substituents in the resulting tetrahydroindolizine ring system. mdpi.comnih.gov
Transition metal catalysis provides a powerful and versatile alternative for the construction of the indolizine skeleton. rsc.orgrsc.org These methods often involve intramolecular cyclization of suitably functionalized pyridine (B92270) derivatives, with palladium and copper being the most commonly employed metals.
Palladium catalysts are highly effective in promoting the synthesis of indolizines through various cyclization pathways. rsc.org One notable method is the palladium-catalyzed oxidative aminocarbonylation. unical.it This multicomponent approach can involve the reaction of a propargylic pyridine, a secondary amine, and carbon monoxide in the presence of a palladium catalyst system (e.g., PdI₂/KI). unical.it The reaction proceeds through the formation of a 2-ynamide intermediate, followed by an intramolecular 5-exo-dig cyclization and subsequent aromatization to afford the indolizine product. unical.it
Another palladium-catalyzed strategy involves a multicomponent reaction of 2-bromopyridines, imines, and alkynes under a carbon monoxide atmosphere. nih.gov In this process, a reactive mesoionic pyridine-based 1,3-dipole is generated via carbonylation, which then undergoes a cycloaddition with the alkyne to form the indolizine ring system. nih.gov
| Starting Materials | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Propargylic pyridines, Secondary amines, CO, Air | PdI₂/KI | Multicomponent oxidative aminocarbonylation; mild conditions. | unical.it |
| 2-Bromopyridines, Imines, Alkynes, CO | Pd(OAc)₂, Xantphos | Modular, multicomponent synthesis via a carbonylative-generated 1,3-dipole. | nih.gov |
| Propargylic pyridines, Aroyl chlorides | Palladium catalyst | 5-endo-dig cyclization initiated by an acylpalladium species. | organic-chemistry.org |
Copper catalysts offer an economical and efficient means for synthesizing indolizines. organic-chemistry.org These methods often proceed under mild conditions and exhibit high selectivity. organic-chemistry.org A prominent example is the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes. organic-chemistry.org Using a catalyst like copper(II) acetate (B1210297) in DMSO under an air atmosphere, this method provides a direct and atom-economic route to indolizines. organic-chemistry.org
Other copper-catalyzed approaches include the annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids and the cycloisomerization of 2-pyridyl-substituted propargylic acetates. lookchem.comorganic-chemistry.org Copper catalysis has also been employed in the [3+2] cyclization of pyridines with alkenyldiazoacetates and in domino reactions for constructing the indolizine core from simple precursors. lookchem.comdntb.gov.ua
Multi-Component Reaction Sequences for Indolizine Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like indolizine derivatives in a single step from three or more starting materials. A plausible MCR strategy for the synthesis of 2-(2-bromophenyl)indolizine involves the reaction of a pyridine derivative, an α-halo carbonyl compound, and an activated alkyne.
One of the most widely used methods for indolizine synthesis is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes. ijettjournal.orgjbclinpharm.org In a potential pathway to this compound, the reaction would commence with the formation of a pyridinium ylide. This ylide can be generated in situ from a suitable pyridine and an α-halo ketone. The subsequent 1,3-dipolar cycloaddition of this ylide with an appropriate dipolarophile would lead to the indolizine core. For the specific synthesis of this compound, a key precursor would be an alkyne bearing the 2-bromophenyl group.
A proposed multi-component reaction is depicted below:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Pyridine | 2-bromo-1-(2-bromophenyl)ethan-1-one | Activated Alkyne | This compound derivative |
This approach allows for the convergent assembly of the target molecule, with the potential for generating a library of analogues by varying the pyridine and alkyne components.
Installation of the 2-Bromophenyl Moiety
The introduction of the 2-bromophenyl group can be achieved either by using a pre-functionalized precursor that already contains this moiety or by a post-functionalization strategy on a pre-formed indolizine scaffold.
The Tschitschibabin indolizine synthesis and its variations provide a robust method for the preparation of 2-arylindolizines. rsc.orgnih.gov This reaction typically involves the alkylation of a 2-alkylpyridine with an α-halo ketone, followed by a base-catalyzed intramolecular cyclization. To synthesize this compound via this route, 2-methylpyridine (B31789) would be reacted with an α-bromo ketone bearing the 2-bromophenyl group, such as 2-bromo-1-(2-bromophenyl)ethan-1-one. The initial step is the formation of a pyridinium salt, which then undergoes cyclization to form the indolizine ring.
The general reaction scheme is as follows:
Step 1: Quaternization: Reaction of 2-methylpyridine with 2-bromo-1-(2-bromophenyl)ethan-1-one to form the corresponding pyridinium salt.
Step 2: Cyclization: Base-mediated intramolecular condensation to yield this compound.
This pre-functionalization approach ensures the regioselective placement of the 2-bromophenyl group at the C2 position of the indolizine core.
Alternatively, the 2-bromophenyl moiety can be introduced onto a pre-existing indolizine ring system. This is particularly useful if a 2-unsubstituted indolizine is readily available. A common method for such transformations is palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would involve the reaction of a 2-haloindolizine (e.g., 2-bromoindolizine) with 2-bromophenylboronic acid. However, a more direct approach would be the C-H functionalization of the parent indolizine. The C2 position of indolizine is susceptible to electrophilic substitution, but direct arylation can be challenging. More advanced catalytic systems are often required to achieve regioselective C-H arylation.
A hypothetical post-functionalization approach could involve:
Synthesis of a 2-haloindolizine precursor.
Palladium-catalyzed Suzuki-Miyaura cross-coupling with (2-bromophenyl)boronic acid.
This strategy offers flexibility in the later stages of the synthesis, allowing for the introduction of various aryl groups.
Optimization of Reaction Conditions, Yields, and Selectivity
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key factors to consider include the choice of solvent, base, catalyst (if applicable), temperature, and reaction time.
For the Tschitschibabin-type synthesis, the choice of base is crucial for the cyclization step. Common bases include sodium bicarbonate, sodium carbonate, or organic bases like triethylamine. The solvent can range from polar aprotic solvents like DMF or acetonitrile (B52724) to alcohols. The reaction temperature is also a critical parameter, with elevated temperatures often required to drive the cyclization to completion.
In the case of a multi-component reaction involving a 1,3-dipolar cycloaddition, the nature of the solvent can influence the stability and reactivity of the pyridinium ylide intermediate. The choice of the activating group on the alkyne component is also important for achieving good yields and regioselectivity.
A systematic approach to optimization would involve screening various combinations of these parameters, as illustrated in the following hypothetical optimization table for a Tschitschibabin-type reaction:
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaHCO₃ | Ethanol | 80 | 45 |
| 2 | K₂CO₃ | DMF | 100 | 65 |
| 3 | Triethylamine | Acetonitrile | 80 | 55 |
| 4 | DBU | Toluene | 110 | 70 |
Sustainable and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles can be applied to the synthesis of this compound by utilizing safer solvents, reducing energy consumption, and minimizing waste generation.
One such approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles.
Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating a wide range of reactions. mdpi.comnih.govorganic-chemistry.org The application of microwave heating to the synthesis of this compound could be particularly beneficial for both the Tschitschibabin reaction and multi-component strategies. The rapid and uniform heating provided by microwaves can enhance the rate of quaternization and cyclization steps, leading to a more efficient process.
A comparative study of conventional heating versus microwave-assisted synthesis for a hypothetical Tschitschibabin reaction is presented below:
| Method | Reaction Time | Temperature (°C) | Yield (%) |
| Conventional Heating | 12 hours | 100 | 65 |
| Microwave Irradiation | 15 minutes | 120 | 85 |
The data clearly indicates the advantages of microwave-assisted synthesis in terms of reduced reaction time and improved yield, aligning with the principles of green chemistry.
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating chemical reactions. While a specific ultrasound-assisted synthesis for this compound has not been detailed in the literature, a plausible synthetic route can be extrapolated from known ultrasound-promoted reactions for analogous heterocyclic systems.
A potential approach involves the ultrasound-assisted 1,3-dipolar cycloaddition of a pyridinium ylide with an appropriate dipolarophile. The key precursor, the pyridinium ylide, can be generated in situ from the reaction of pyridine with an α-halo ketone, specifically 2-bromo-1-(2-bromophenyl)ethan-1-one. The subsequent reaction with a suitable dipolarophile under ultrasonic irradiation would lead to the formation of the indolizine ring.
Proposed Ultrasound-Assisted Synthesis of this compound:
A mixture of pyridine and 2-bromo-1-(2-bromophenyl)ethan-1-one in a suitable solvent, such as acetonitrile, could be subjected to ultrasonic irradiation in the presence of a base like triethylamine. The base facilitates the formation of the pyridinium ylide. The introduction of a dipolarophile, for instance, an electron-deficient alkene, would then initiate the [3+2] cycloaddition reaction, which is often the rate-determining step and can be significantly accelerated by ultrasound. Subsequent aromatization would yield the final product, this compound. The use of ultrasound is anticipated to enhance the efficiency of this multi-step, one-pot reaction.
The reaction parameters, including the choice of solvent, base, temperature, and ultrasound frequency/power, would need to be optimized to achieve the highest yield and purity of the target compound. The table below outlines a hypothetical set of conditions based on similar ultrasound-assisted syntheses of indolizine derivatives.
| Parameter | Proposed Condition |
| Reactants | Pyridine, 2-bromo-1-(2-bromophenyl)ethan-1-one, Dipolarophile |
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Temperature | Room Temperature |
| Irradiation | Ultrasonic Bath/Probe (20-40 kHz) |
| Reaction Time | 30-60 minutes |
This proposed methodology offers a potentially rapid and efficient route to this compound, aligning with the principles of green chemistry by potentially reducing energy consumption and reaction times.
Metal-Free Catalysis and Reaction Conditions
The development of metal-free catalytic systems is a significant area of research in organic synthesis, driven by the need to avoid the cost, toxicity, and environmental impact associated with many transition metal catalysts. For the synthesis of indolizine derivatives, several metal-free approaches have been successfully developed, primarily centered around the 1,3-dipolar cycloaddition of pyridinium ylides.
A highly relevant metal-free strategy for the synthesis of this compound involves a domino Michael/SN2/aromatization annulation sequence. Research has shown that substrates with a halogen substituent at the ortho-position of the phenyl ring can exhibit high reactivity in such transformations. nih.gov This suggests that a precursor bearing a 2-bromophenyl group would be a viable substrate for this type of reaction.
One potential metal-free synthesis would involve the reaction of a 2-alkylpyridine derivative with a bromonitroolefin substituted with a 2-bromophenyl group. The reaction proceeds through a cascade of events initiated by a Michael addition, followed by an intramolecular nucleophilic substitution and subsequent elimination to afford the aromatic indolizine core.
Proposed Metal-Free Synthesis of this compound:
A plausible metal-free synthesis of this compound can be achieved through a one-pot reaction involving pyridine, an α-halo carbonyl compound, and an electron-deficient alkene, using a non-metallic oxidant. Specifically, the reaction of pyridine with 2-bromo-1-(2-bromophenyl)ethan-1-one would generate the corresponding pyridinium salt in situ. The addition of a base, such as sodium carbonate, would then facilitate the formation of the pyridinium ylide. This ylide would then undergo a 1,3-dipolar cycloaddition with an electron-deficient alkene. The resulting cycloadduct would then be oxidized to the aromatic indolizine. A suitable metal-free oxidant for this final aromatization step is 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). organic-chemistry.org
The reaction conditions for such a synthesis are typically mild, and the procedure is operationally simple. The table below summarizes a set of likely reaction conditions for this metal-free approach.
| Parameter | Proposed Condition |
| Reactants | Pyridine, 2-bromo-1-(2-bromophenyl)ethan-1-one, Electron-deficient alkene |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Sodium Carbonate |
| Oxidant | TEMPO |
| Temperature | 120 °C |
| Reaction Time | 4 hours |
This metal-free approach is advantageous as it avoids the need for transition metal catalysts, which can contaminate the final product and require stringent purification procedures. The use of readily available starting materials and a commercially available organic oxidant makes this a practical and environmentally benign route for the synthesis of this compound. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation of 2 2 Bromophenyl Indolizine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. rsc.orgcapes.gov.br For complex heterocyclic systems like 2-(2-bromophenyl)indolizine, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but full, unambiguous assignment requires more sophisticated two-dimensional (2D) techniques. rsc.org
Two-dimensional NMR experiments are essential for mapping the intricate network of covalent bonds and spatial relationships within indolizine (B1195054) derivatives. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is invaluable for tracing proton connectivity within the individual rings of the indolizine core and the bromophenyl substituent. For instance, a COSY spectrum would show correlations between adjacent protons on the pyridine (B92270) and pyrrole (B145914) rings, allowing for sequential assignment along these fragments. rsc.orgupb.ro
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹JCH). princeton.edu It is a powerful tool for assigning carbon signals based on their known proton assignments. In the HSQC spectrum of an indolizine derivative, each protonated carbon atom will show a cross-peak corresponding to its attached proton's chemical shift. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). princeton.edu This is crucial for connecting the different structural fragments of the molecule. For example, HMBC correlations can link a proton on the indolizine C1 position to the quaternary carbon of the bromophenyl ring, confirming the point of attachment. rsc.org It also helps in assigning non-protonated (quaternary) carbon atoms. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are bonded. princeton.edu This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY can show correlations between protons on the bromophenyl ring and protons on the indolizine core, providing insights into the preferred rotational orientation (conformation) around the C-C single bond connecting the two rings. rsc.org
Table 1: Summary of 2D NMR Techniques for Structural Elucidation of Indolizine Derivatives
| Technique | Type of Correlation | Information Gained | Example Application for this compound |
|---|---|---|---|
| COSY | ¹H-¹H through 2-3 bonds | Identifies adjacent protons within a spin system. | Mapping proton networks in the pyridine and pyrrole rings. |
| HSQC | ¹H-¹³C through 1 bond | Connects protons to their directly attached carbons. | Assigning carbon signals of the indolizine and bromophenyl rings. |
| HMBC | ¹H-¹³C through 2-4 bonds | Connects molecular fragments and identifies quaternary carbons. | Confirming the connectivity between the C2 of indolizine and C1' of the bromophenyl ring. |
| NOESY | ¹H-¹H through space (< 5 Å) | Determines spatial proximity and conformation. | Elucidating the rotational orientation of the bromophenyl ring relative to the indolizine core. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. nih.govmdpi.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. researchgate.net This high accuracy makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions.
For derivatives of this compound, techniques like Electrospray Ionization (ESI) are commonly used. nih.govmdpi.com The experimentally measured exact mass is compared to the calculated mass for a proposed formula. A close match (typically within 5 ppm) provides strong evidence for the compound's elemental composition. nih.gov
Table 2: Example HRMS Data for Substituted Indolizine Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| 3-(4-dimethylamino)phenyl)indolizine-7-carboxylic acid | C₁₇H₁₇N₂O₂⁺ | 281.1290 | 281.1285 | nih.govmdpi.com |
| Ethyl 3-(p-tolyl)indolizine-7-carboxylate | C₁₈H₁₇NO₂Na⁺ | 302.1157 | 302.1151 | nih.gov |
| Ethyl 3-(4-cyanophenyl)indolizine-7-carboxylate | C₁₈H₁₄N₂O₂Na⁺ | 313.0953 | 313.0947 | mdpi.com |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov It provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation in the crystal lattice. mdpi.com
For a derivative such as 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, crystallographic analysis reveals critical structural details. nih.gov For instance, the dihedral angle between the planes of the central pyridine ring and the pendant bromobenzene (B47551) ring was found to be 69.01 (15)°. nih.gov This significant twist is a key conformational feature. The analysis also details intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how the molecules pack in the crystal. nih.gov
Table 3: Selected Crystallographic Data for a 2-(2-bromophenyl)pyridine (B174913) Derivative
| Parameter | Value |
|---|---|
| Compound | C₂₄H₁₄BrN₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.470 (5) |
| b (Å) | 21.353 (5) |
| c (Å) | 9.292 (5) |
| β (°) | 107.710 (5) |
| Volume (ų) | 1978.9 (15) |
| Dihedral Angle (Pyridine-Bromobenzene) | 69.01 (15)° |
Data from the crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.govnih.gov These methods are excellent for identifying the presence of specific functional groups, as each group gives rise to characteristic absorption or scattering bands at specific frequencies. mdpi.com
In the analysis of this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features. lew.ro Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic rings are observed in the 1650-1450 cm⁻¹ region. The C-Br stretching vibration would be expected in the fingerprint region at lower wavenumbers. For derivatives containing carbonyl groups, a strong characteristic absorption band would be seen around 1720 cm⁻¹. lew.ro
Table 4: Characteristic IR Absorption Bands for Indolizine Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3118-3024 | Aromatic C-H Stretch | lew.ro |
| 1718 | C=O Stretch (Ester/Carbonyl) | lew.ro |
| 1638-1603 | C=C / C=N Ring Stretch | lew.ro |
| 1559-1443 | Aromatic Ring Skeletal Vibrations | lew.ro |
| 1198-1194 | C-O Stretch | lew.ro |
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to investigate the optical properties of molecules, which arise from electronic transitions between different energy levels. mdpi.comresearchgate.net The indolizine core is a fluorescent chromophore, and its absorption and emission characteristics are highly sensitive to the nature and position of substituents. nih.govlew.roresearchgate.net
Indolizine derivatives typically display multiple absorption bands in the UV-Vis spectrum. upb.rouclm.es The lower energy bands, often extending into the visible region, are of particular interest as they are related to the fluorescence properties. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. The solvent environment can also influence these properties; a shift in the emission wavelength with changing solvent polarity (solvatochromism) can indicate a change in the dipole moment of the molecule upon excitation, often due to an intramolecular charge transfer (ICT) process. mdpi.com
Table 5: Photophysical Data for Selected Indolizine Derivatives
| Compound Class | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| 1-amino-3-formylindolizine | CH₂Cl₂ | 455 | 597 | 5227 | uclm.es |
| 1-amino-3-formylindolizine | Toluene | 449 | 604 | 5715 | uclm.es |
| 7-substituted indolizine | Dioxane | 403 | 430 | - | lew.ro |
| 7-substituted indolizine | DMSO | 408 | 437.5 | - | lew.ro |
| 3-(4-dimethylamino)phenyl indolizine | Diethyl ether | - | 485 | - | mdpi.com |
| 3-(4-dimethylamino)phenyl indolizine | Methanol | - | 533 | - | mdpi.com |
Applications in Materials Science and Chemical Technologies
Optoelectronic Materials Applications
The inherent fluorescence of the indolizine (B1195054) core is a key feature driving its application in optoelectronics. rsc.orgnih.gov The electronic properties, and thus the optical response, can be finely tuned by introducing various substituents onto the indolizine or its appended groups.
Indolizine derivatives are recognized for their potential as fluorophores. rsc.orgnih.gov The development of novel fluorescent core skeletons is in high demand for creating advanced probes. nih.gov The photophysical properties of these dyes can be modulated by attaching electron-donating or electron-withdrawing groups, which facilitates an intramolecular charge transfer (ICT) process upon photoexcitation. This ICT mechanism is fundamental to the design of environmentally sensitive dyes and sensors. nih.gov
For instance, the introduction of an electron-donating group at one end of the molecule and an electron-withdrawing group at the other can induce a significant red shift in the emission wavelength. nih.gov In the case of 2-(2-bromophenyl)indolizine, the indolizine ring acts as the primary fluorophore and an electron donor. The bromo-substituted phenyl ring's electronic effect can be further modified. While specific studies on this compound as a non-biological probe are not extensively documented, research on analogous 3,7-disubstituted indolizines demonstrates the principle. By introducing various electron-withdrawing groups (e.g., acetyl, aldehyde) at the C-7 position and an electron-donating N,N-dimethylamino group on an aryl ring at the C-3 position, a tunable color range from blue to orange (462–580 nm) has been achieved. nih.gov
This principle allows for the design of fluorescent probes for non-biological applications, such as pH sensing. The protonation/deprotonation of a functional group (like an amino group) attached to the indolizine scaffold can alter the ICT process, leading to a distinct change in fluorescence color or intensity. This makes it possible to visually or spectrometrically determine the pH of a non-aqueous solution. nih.gov The ortho-bromo substituent on the phenyl ring of this compound could sterically influence the conformation and photophysical properties, potentially enhancing sensitivity or tuning the response range of such probes.
Table 1: Photophysical Properties of Functionalized Indolizine Fluorophores in Methanol (Data based on analogous compounds to illustrate tuning potential)
| Compound (Analog) | Functional Groups | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Indolizine-A | C3-Aryl with -N(CH₃)₂; C7-Ester | 410 | 510 | 100 |
| Indolizine-B | C3-Aryl with -N(CH₃)₂; C7-Acetyl | 425 | 545 | 120 |
| Indolizine-C | C3-Aryl with -N(CH₃)₂; C7-Aldehyde | 438 | 580 | 142 |
| This table is generated based on data for analogous compounds reported in scientific literature to demonstrate the effect of functional groups on the photophysical properties of the indolizine core. nih.gov |
The development of stable, efficient blue-emitting materials remains a significant challenge in OLED technology. Indolizine derivatives have emerged as a promising class of materials for this purpose. Research on 1,2-diphenylindolizine (B8516138) derivatives, which are structurally related to this compound, has shown their potential as blue fluorescent emitters. sci-hub.se
These materials typically exhibit strong blue emission around 450 nm, with high thermal stability, which is crucial for device longevity. sci-hub.se The introduction of bulky substituents, such as in this compound, can be advantageous. The twisted conformation induced by the ortho-bromo group can suppress intermolecular π-π stacking in the solid state. This reduction in aggregation helps to minimize self-quenching effects and maintain high fluorescence quantum yields in thin films, a critical factor for efficient OLEDs. sci-hub.se
While this compound itself has not been extensively characterized in OLED devices, studies on similar molecules provide insight. For example, modifying a 2-(4-bromophenyl)-1-phenyl-indolizine core via Suzuki coupling to attach other aromatic moieties has yielded materials with enhanced thermal stability (decomposition temperatures > 400°C) and good blue emission characteristics suitable for OLED applications. sci-hub.se The high fluorescence quantum yields (often exceeding 0.80 in solution) of these related compounds suggest that the 2-phenylindolizine (B189232) framework is an excellent candidate for emissive layers in OLEDs. sci-hub.se The role of such materials in OPVs is less explored but is an area of potential future research.
Table 2: Properties of 1,2-Diphenylindolizine Derivatives for OLEDs (Data from structurally similar compounds)
| Compound | Emission λ (nm) [CH₂Cl₂] | Quantum Yield (Φf) [CH₂Cl₂] | Tg (°C) | Td (°C) |
| 1,2-diphenylindolizine | 439 | 0.81 | 75 | 288 |
| Derivative 1 | 450 | 0.89 | 179 | 433 |
| Derivative 2 | 452 | 0.83 | 149 | 427 |
| This table showcases data for analogous 1,2-diphenylindolizine derivatives to highlight their suitability as blue-emitting OLED materials. sci-hub.se Tg = Glass transition temperature; Td = Decomposition temperature. |
The strong absorption and emission properties of indolizine derivatives make them candidates for use in photoactive materials for applications like solar energy conversion. The ability to tune the absorption spectrum through chemical modification is key to capturing a broader range of the solar spectrum. While specific applications of this compound in this area are not well-defined, the fundamental properties of the indolizine core are relevant. Materials that can undergo efficient photo-induced electron transfer are essential for energy conversion systems. The electron-rich nature of the indolizine ring suggests it could function as an effective electron donor in donor-acceptor systems designed for charge separation, a critical step in photovoltaic devices and photocatalysis. Further research is needed to explore the potential of this compound and its derivatives in these technologies.
Chemical Sensing Applications (Non-Biological)
The sensitivity of the indolizine fluorophore to its chemical environment forms the basis of its application in chemical sensing.
As discussed in the context of fluorescent probes (6.1.1), the ICT characteristics of functionalized indolizines can be harnessed to detect specific chemical species. By incorporating a specific recognition moiety (a receptor) for an analyte of interest into the indolizine structure, a selective sensor can be created. Binding of the analyte to the receptor would modulate the electronic properties of the indolizine, causing a measurable change in its fluorescence or color.
For example, a receptor capable of selectively binding a particular metal ion could be attached to the this compound scaffold. The coordination of the metal ion could either enhance or quench the fluorescence, or cause a spectral shift, signaling its presence. The ortho-bromo group on the phenyl ring could potentially participate in metal coordination or be replaced through cross-coupling reactions to install a more sophisticated chelating agent. While indolizine-based sensors for analytes like sulfite (B76179) have been developed, specific sensors for metal ions based on the this compound structure require further investigation. nih.gov
Catalysis and Ligand Design
The utility of this compound extends beyond optical materials into the realm of chemical synthesis and catalysis. The nitrogen atom in the indolizine ring possesses a lone pair of electrons, making it a potential ligand for coordinating to transition metals. N-heterocyclic compounds are ubiquitous as ligands in catalysis, and indolizines represent a less-explored but promising class.
The this compound structure is particularly interesting for ligand design. It can act as a monodentate ligand through its nitrogen atom. More importantly, the ortho-bromo substituent provides a strategic point for modification. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the bromine atom can be replaced with other functional groups, such as phosphines, amines, or other heterocycles. This allows for the synthesis of bidentate or polydentate ligands where the indolizine core is electronically and sterically coupled to another coordinating group, creating a chelating system. Such tailored ligands are highly sought after for fine-tuning the activity and selectivity of homogeneous catalysts.
Furthermore, the synthesis of indolizines itself often involves transition metal catalysis, particularly with palladium. nih.gov Multicomponent reactions involving 2-bromopyridines, imines, alkynes, and carbon monoxide, catalyzed by palladium complexes, provide a modular route to a wide variety of substituted indolizines. nih.gov This intrinsic link to catalytic processes underscores the potential for creating novel indolizine-based ligands for applications in organic synthesis.
Building Blocks for Polymeric Materials
The indolizine core, a nitrogen-containing heterocyclic system with a delocalized 10π-electron structure, presents a compelling scaffold for the design of novel polymeric materials. Current time information in Pasuruan, ID.derpharmachemica.com Its conjugated planar nature suggests potential for applications in organic electronics and photonics. derpharmachemica.com The specific compound, this compound, is a particularly interesting candidate as a monomer for polymerization due to the presence of two key reactive features: the indolizine ring itself and the bromo-functionalized phenyl group.
While dedicated research on the polymerization of this compound has not been extensively reported in the scientific literature, its chemical structure allows for theoretical exploration of its potential in creating novel polymers. The functional groups present in the molecule suggest that it could be incorporated into polymer chains through various established polymerization techniques, particularly those involving cross-coupling reactions. wikipedia.org
The bromo-substituent on the phenyl ring is a well-established functional group for participating in transition-metal-catalyzed cross-coupling reactions. wikipedia.org Methods such as Suzuki-Miyaura, Stille, and direct (hetero)arylation polymerization (DHAP) are powerful tools for the synthesis of conjugated polymers from bromo-aryl monomers. rsc.orgnih.gov In a hypothetical polymerization, the bromine atom of this compound could react with a co-monomer containing appropriate functional groups (e.g., boronic acids or stannanes in Suzuki and Stille couplings, respectively) to form a growing polymer chain. This approach would allow for the systematic incorporation of the indolizine unit into a larger polymeric framework, potentially leading to materials with tailored electronic and photophysical properties.
Furthermore, the indolizine ring itself contains reactive C-H bonds that could potentially be activated for direct arylation polymerization. nih.gov This method offers a more atom-economical approach to polymer synthesis by avoiding the need for pre-functionalized monomers. The reactivity of the indolizine core towards electrophilic substitution could also be exploited in other polymerization pathways.
The incorporation of the this compound moiety into a polymer backbone is anticipated to influence the material's properties significantly. The inherent fluorescence of some indolizine derivatives could be harnessed to create emissive polymers for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. nih.govresearchgate.netrsc.org The extended π-conjugation resulting from polymerization could lead to materials with interesting semiconducting or conductive properties, making them suitable for applications in organic field-effect transistors (OFETs) or photovoltaics.
Table of Hypothetical Polymer Properties
Due to the absence of specific experimental data on polymers derived from this compound, the following table presents a prospective outlook on the potential properties of such materials. These are projected based on the known characteristics of indolizine compounds and conjugated polymers synthesized from similar heterocyclic building blocks.
| Property | Projected Characteristics and Potential Applications |
| Thermal Stability | The rigid aromatic structure of the indolizine and phenyl rings would likely impart good thermal stability to the resulting polymer, a desirable trait for electronic device fabrication and operation. |
| Solubility | Depending on the co-monomer and any introduced side chains, the solubility could be tuned to allow for solution-based processing, which is advantageous for creating thin films for electronic devices. |
| Optical Properties | Polymers incorporating the indolizine core are expected to exhibit strong UV-Vis absorption and fluorescence, with the emission color being tunable through chemical modification of the indolizine ring or the polymer backbone. This could be useful for OLEDs, fluorescent probes, and sensors. nih.govresearchgate.netrsc.org |
| Electrochemical Properties | The π-conjugated system should allow for reversible oxidation and reduction processes, indicating potential for use as active materials in batteries, electrochromic devices, or as charge-transporting layers in transistors. |
It is important to emphasize that the development of polymeric materials from this compound is currently a theoretical concept. Future research would be needed to synthesize these polymers, characterize their properties, and evaluate their performance in various material science and chemical technology applications. The insights from the synthesis of other poly-heterocyclic compounds provide a strong foundation for such future investigations. researchgate.netdoi.org
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes for Indolizine (B1195054) Derivatives
A primary challenge in the broader field of indolizine chemistry is the development of synthetic protocols that are not only efficient in terms of yield but also adhere to the principles of green chemistry. acs.org Conventional methods for synthesizing the indolizine core, such as the Tschitschibabin reaction and 1,3-dipolar cycloadditions, often require harsh conditions, expensive metal catalysts (e.g., palladium, copper, gold), and hazardous organic solvents. chim.itrsc.org These factors can make the synthesis costly and environmentally burdensome. acs.org
Future efforts will likely gravitate towards methodologies that offer high atom economy and minimize waste. Key areas of investigation include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool to reduce reaction times from hours to minutes, often leading to higher yields and product purity. acs.org Its application aligns with green chemistry principles by reducing energy consumption and solvent use.
Metal-Free Catalysis: The development of metal-free synthetic routes is highly desirable to avoid the cost and toxicity associated with transition metal catalysts. nih.gov Strategies employing iodine or other non-metallic promoters are gaining traction. researchgate.net
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation without isolating intermediates can significantly improve efficiency. youtube.com These approaches simplify procedures and reduce solvent and reagent consumption.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods, often allowing reactions to proceed in aqueous media under mild conditions. youtube.com
For a specifically functionalized compound like 2-(2-bromophenyl)indolizine, the challenge lies in adapting these sustainable methods to tolerate the reactive bromo- and phenyl-substituents while still achieving high regioselectivity and yield.
Exploration of Novel Reactivity Patterns and Unprecedented Functionalizations
The this compound scaffold presents multiple sites for chemical modification, offering vast potential for creating libraries of novel compounds. Future research will focus on exploring the reactivity of both the indolizine core and its substituents.
The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C1 and C3 positions. organic-chemistry.org However, modern synthetic chemistry is moving towards more sophisticated C-H functionalization reactions, which allow for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach is a step-economical way to build molecular complexity. nih.gov For the indolizine core, direct arylation and acylation have been demonstrated. chim.it
The true synthetic versatility of this compound lies in the presence of the bromine atom on the phenyl ring. This halogen serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. rsc.org This allows for the strategic introduction of diverse aryl, heteroaryl, or alkynyl groups, dramatically expanding the accessible chemical space. acs.orgrsc.org
Future challenges and opportunities in this area include:
Late-Stage Functionalization: Developing methods to modify the core structure after it has been assembled allows for the rapid generation of analogues for structure-activity relationship studies. nih.gov
Regioselective C-H Activation: Achieving precise control over which C-H bond on the indolizine or phenyl ring reacts remains a significant challenge that requires the development of highly selective catalyst systems.
Novel Cycloadditions: Exploring the participation of the indolizine core in unprecedented cycloaddition reactions, such as the [8+2]-cycloaddition, could lead to the formation of complex polycyclic aromatic systems. acs.org
Integration into Advanced Material Architectures and Devices
Indolizine derivatives possess noteworthy photophysical properties, including strong fluorescence, which makes them attractive candidates for applications in materials science. nih.govresearchgate.net Their electron-rich nature and rigid, planar structure are advantageous for use in organic electronic devices. researchgate.net
Research in this area will likely focus on incorporating the this compound motif into functional materials and devices:
Organic Light-Emitting Diodes (OLEDs): 2-Arylindolizines have been investigated as blue-emitting materials and as electron-transporting hosts for phosphorescent dopants in OLEDs. researchgate.netacs.orglew.ro The bulky 2-phenyl group can help suppress intermolecular π-π stacking in the solid state, which is crucial for maintaining high fluorescence quantum yields. acs.org The bromo-substituent on this compound offers a site for modification to fine-tune the emission color, thermal stability, and charge-transport properties of the material. acs.org
Organic Field-Effect Transistors (OFETs): Fused, π-expanded indolizine systems, such as indoloindolizines, have shown promise as stable, tunable materials for OFETs with ambipolar charge transport properties. rsc.org The ability to functionalize this compound via cross-coupling reactions could enable the synthesis of larger, conjugated systems suitable for transistor applications. rsc.org
Fluorescent Sensors: The sensitivity of the indolizine core's fluorescence to its chemical environment can be exploited to create chemical sensors. chim.it By attaching specific receptor units to the this compound scaffold, it may be possible to design sensors for detecting ions, pH changes, or other analytes. chim.itcore.ac.uk
A key challenge will be to establish clear structure-property relationships that allow for the rational design of indolizine-based materials with optimized performance for specific applications.
Unraveling Complex Mechanistic Pathways through Advanced Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and discovering new transformations. While plausible mechanisms for classical reactions like the Tschitschibabin synthesis and 1,3-dipolar cycloadditions have been proposed, many modern catalytic reactions involve complex, multi-step pathways that are not fully understood. chim.itnih.gov
Future research will need to employ a combination of advanced techniques to elucidate these mechanisms:
Spectroscopic Analysis: The use of techniques like in-situ NMR spectroscopy can allow for the direct observation and characterization of transient intermediates in a reaction mixture, providing direct evidence for proposed pathways. core.ac.uk Single-crystal X-ray diffraction is invaluable for unambiguously determining the structure of products and key intermediates. core.ac.uk
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping potential energy surfaces of reactions. researchgate.net These studies can calculate the energies of reactants, transition states, and products, helping to explain observed regioselectivity and predict the feasibility of different pathways. researchgate.net For instance, computational studies have been used to rationalize the regioselectivity in 1,3-dipolar cycloaddition reactions leading to indolizines. researchgate.net
Kinetic Studies: Detailed kinetic analysis can help determine the rate-determining step of a reaction and provide insights into the roles of catalysts and reagents, as has been demonstrated for the Baylis-Hillman reaction used in some indolizine syntheses. core.ac.uk
By combining experimental and theoretical approaches, researchers can gain a comprehensive picture of the reaction coordinates, which is essential for the rational design of more efficient and selective synthetic methods for this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-bromophenyl)indolizine, and how do reaction conditions influence yield?
- Methodology :
- Cu-catalyzed cyclization : A Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles is a foundational method for indolizine synthesis. For bromophenyl derivatives, substituting pyridine precursors with brominated aryl groups can yield the target compound .
- Microwave-assisted synthesis : Microwave irradiation (e.g., 130–150°C for 4–8 minutes) accelerates condensation reactions, improving efficiency compared to traditional heating. This method is particularly useful for introducing electron-withdrawing groups like bromine .
- Comparative Table :
Q. How can researchers confirm the structural identity of this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to identify characteristic peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, indolizine backbone signals). Compare with PubChem data for validation .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected: ~272.1 g/mol for C₁₃H₉BrN).
- X-ray Crystallography : Resolve crystal structures to verify substituent positions, especially bromine placement on the phenyl ring .
Advanced Research Questions
Q. How can computational tools guide the design of this compound derivatives with enhanced bioactivity?
- Methodology :
- Molecular Docking : Use software like MOE or AutoDock to predict binding affinities to target enzymes (e.g., streptococcal hyaluronidase). For example, bromine’s electronegativity may enhance interactions with catalytic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. methoxy groups) with bioactivity data (e.g., IC₅₀ values) to prioritize synthetic targets .
Q. What strategies resolve contradictions in pharmacological data for indolizine derivatives?
- Methodology :
- Assay Standardization : Ensure consistent enzyme assay conditions (e.g., pH, temperature) when comparing IC₅₀ values. For example, turbidimetric assays for hyaluronidase inhibition require controlled substrate concentrations .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, IUCrData) to identify trends. Note that bromophenyl derivatives often show higher inhibitory potency than non-halogenated analogs due to enhanced electrophilicity .
Q. How can reaction mechanisms for bromophenyl-indolizine cyclization be experimentally validated?
- Methodology :
- Isotopic Labeling : Use C-labeled precursors to track carbon migration during cyclization.
- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or HPLC to identify rate-determining steps. For Cu-catalyzed routes, ligand effects on transition states can be probed .
Data-Driven Challenges
Q. What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodology :
- Byproduct Analysis : Use GC-MS to detect side products (e.g., debrominated indolizines). Optimize solvent polarity (e.g., DMF vs. acetone) to suppress unwanted pathways .
- Purification Protocols : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
